

physicochemical properties of 6-Methoxy-2-methylpyridin-3-amine HCl

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Compound of Interest

Compound Name: 3-Amino-6-methoxy-2-picoline hydrochloride

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An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride

Foreword: Navigating the Compound's Identity

For researchers, scientists, and drug development professionals, precision is paramount. The subject of this guide, 6-Methoxy-2-methylpyridin-3-amine HCl, is a key building block in medicinal chemistry and a component in various industrial applications.^{[1][2][3]} However, a critical clarification is necessary from the outset. While the user query specifies the hydrochloride (HCl), extensive data, including that from regulatory bodies, predominantly refers to the dihydrochloride form (CAS No. 83732-72-3).^{[1][4]} This form, with two hydrochloride adducts, is the more stable and commonly characterized salt. This guide will therefore focus on the physicochemical properties of the dihydrochloride salt, as this is the entity researchers will most likely encounter and work with. This distinction is crucial for stoichiometric calculations, formulation development, and interpretation of analytical data.

Executive Summary: A Chemist's Overview

6-Methoxy-2-methylpyridin-3-amine Dihydrochloride is a substituted pyridine derivative recognized for its utility as a synthetic intermediate.^[2] Its structure, featuring a pyridine core with methoxy and amino functionalities, provides a versatile scaffold for constructing complex heterocyclic systems with potential biological activities.^[2] While its most documented commercial use is in hair dye formulations, its true potential lies in the realm of drug discovery

and medicinal chemistry.^{[1][2]} Understanding its fundamental physicochemical properties is the first step toward unlocking this potential. This guide provides a comprehensive analysis of these properties, offering both established data and validated protocols for in-house determination.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride. It is vital to note that some properties, such as melting point and pKa, are not definitively reported in public literature, underscoring the importance of the experimental protocols provided herein.

Property	Value / Observation	Source(s)
IUPAC Name	6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride	[4]
Synonyms	6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride; HC Blue No. 7	[1] [4]
CAS Number	83732-72-3	[1] [4]
Molecular Formula	$C_7H_{11}N_3O \cdot 2HCl$ ($C_7H_{13}Cl_2N_3O$)	[4]
Molecular Weight	226.10 g/mol	[4]
Physical Form	Fine grey-violet powder	[1]
Boiling Point	Decomposes at >300 °C	[1]
Melting Point	Not specified in literature.	[1]
Water Solubility	> 100 g/L (at room temperature)	[1]
Ethanol Solubility	1 - 10 g/L (at room temperature)	[1]
DMSO Solubility	> 100 g/L (at room temperature)	[1]
Partition Coeff.	Log P _{ow} = 0.7 (Calculated; requires experimental validation)	[1]
UV-Vis λ_{max}	241 nm and 314 nm	[1]
pKa	Not specified in literature.	[1]

In-Depth Analysis and Experimental Protocols

As a Senior Application Scientist, my role is not just to present data, but to explain its relevance and empower fellow researchers to validate and expand upon it. The following sections delve

into the causality behind these properties and provide robust, self-validating protocols for their determination.

Solubility Profile: The Foundation of Application

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its utility, impacting everything from reaction kinetics to bioavailability. The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base, a common strategy in drug development to make compounds more amenable to biological systems and formulations.^[5] The reported data indicates high solubility in water and DMSO, and moderate solubility in ethanol, which is consistent with a polar, salt-like compound.^[1]

This protocol employs the equilibrium shake-flask method, a gold standard for solubility measurement, followed by HPLC quantification. The causality is simple: by ensuring the solution is saturated, we can accurately measure the maximum concentration of the solute in a given solvent.

Workflow Diagram: Solubility Determination



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Caption: Shake-flask method for solubility determination.

Step-by-Step Methodology:

- Preparation: Add an excess amount of 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride to a known volume of the solvent (e.g., water, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation is reached.
- Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a minimum of 24 hours to ensure equilibrium is achieved.

- Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
- Quantification: Prepare a series of dilutions of the supernatant and determine the concentration using a validated HPLC-UV method (see Section 3.5). The concentration of the undiluted supernatant represents the equilibrium solubility.[6]

Melting Point: A Purity and Identity Checkpoint

The melting point is a fundamental physical property used to identify a compound and assess its purity. For a pure crystalline solid, the melting range is typically sharp. The literature from the European Commission's Scientific Committee on Consumer Products (SCCP) surprisingly omits this value, indicating it was not provided in the regulatory submission.[1] Therefore, experimental determination is necessary.

This is a standard pharmacopeial method. The visual observation of the phase transition from solid to liquid within a heated capillary provides a precise temperature range.

Step-by-Step Methodology:

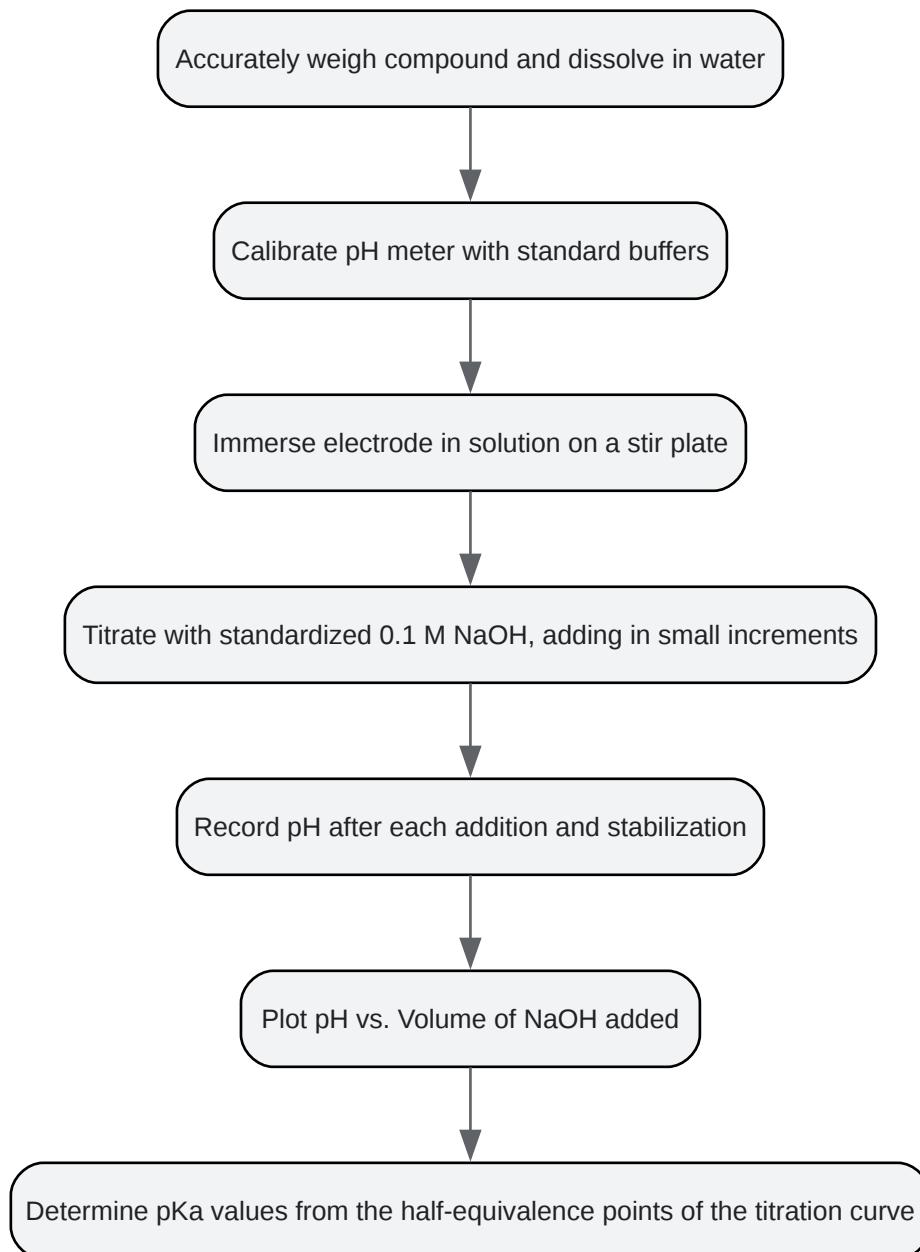
- Sample Preparation: Finely powder a small amount of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
- Instrumentation: Place the capillary in a calibrated melting point apparatus.
- Heating: Heat the sample at a controlled rate. A rapid ramp (10-20 °C/min) can be used for an initial approximate determination, followed by a slow ramp (1-2 °C/min) for an accurate measurement.
- Observation: Record the temperature at which the first drop of liquid appears (T_{onset}) and the temperature at which the entire sample becomes a clear liquid (T_{clear}). The melting point is reported as the range $T_{\text{onset}} - T_{\text{clear}}$.[6]

Dissociation Constant (pKa): Predicting Behavior in Solution

The pKa values of a molecule are critical for predicting its ionization state, and thus its solubility, permeability, and receptor interactions at a given pH. As a dihydrochloride salt of a molecule with multiple basic nitrogen atoms (two amines and the pyridine ring nitrogen), 6-Methoxy-2-methylpyridin-3-amine is expected to have multiple pKa values. No experimental data is currently available.

This method directly measures the pH of a solution as a titrant is added, allowing for the empirical determination of the pKa values. The inflection points in the titration curve correspond to the equivalence points, and the half-equivalence points correspond to the pKa values.

Workflow Diagram: Potentiometric Titration for pKa



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Caption: Workflow for pKa determination via titration.

Step-by-Step Methodology:

- Solution Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, CO₂-free water.

- Titration Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01). Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode.
- Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition.
- Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve) between the equivalence points (the steepest parts of the curve).[\[6\]](#)

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for chemical identity and structural elucidation. While no public spectra for the title compound are available, we can predict the key features and outline the protocols for their acquisition.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy (-OCH₃) protons, the methylamino (-NHCH₃) protons, and the primary amine (-NH₂) protons. The aromatic protons will appear as doublets or doublets of doublets in the 6.0-8.0 ppm region. The methoxy and methyl protons will appear as singlets, likely around 3.8-4.0 ppm and 2.8-3.0 ppm, respectively. The amine protons (-NH) are often broad and their chemical shift is dependent on solvent and concentration.
- ^{13}C NMR: The carbon spectrum will show distinct signals for each of the seven unique carbon atoms in the molecule. The aromatic carbons will resonate in the 100-160 ppm region, while the methoxy and methyl carbons will appear upfield (<60 ppm).

The FTIR spectrum of an amine salt is characteristically different from its free base. The most prominent feature will be a strong, broad absorption band in the 2400-3000 cm⁻¹ region, which is due to the stretching vibrations of the protonated amine groups (R-NH₃⁺ and R₂-NH₂⁺).[\[5\]](#) Other key expected vibrations include:

- N-H Bending: Around 1600-1500 cm⁻¹.
- C=C and C=N Stretching (Aromatic Ring): In the 1650-1400 cm⁻¹ region.[\[7\]](#)

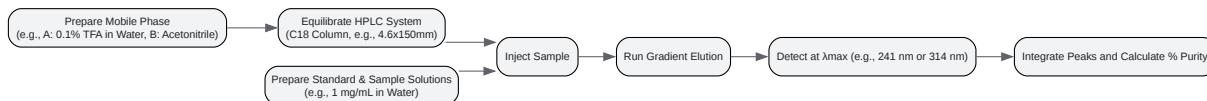
- C-O Stretching (Methoxy): A strong band around $1250\text{-}1000\text{ cm}^{-1}$.
- C-H Stretching (Alkyl): Just below 3000 cm^{-1} .
- Sample Preparation:
 - NMR: Dissolve $\sim 5\text{-}10\text{ mg}$ of the compound in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) in an NMR tube. D_2O is a good choice given the compound's high water solubility, but it will cause the exchange and disappearance of the N-H proton signals. DMSO-d_6 will allow for the observation of N-H protons.
 - FTIR: Prepare a potassium bromide (KBr) pellet by mixing $\sim 1\text{ mg}$ of the compound with $\sim 100\text{ mg}$ of dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.
- Data Acquisition:
 - NMR: Acquire ^1H and ^{13}C spectra on a standard NMR spectrometer (e.g., 400 MHz).
 - FTIR: Record the spectrum using an FTIR spectrometer, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.

Chromatographic Purity Assessment

Regulatory documents indicate the presence of unidentified impurities up to 2.8% (by peak area) in analyzed batches.^[1] High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of such compounds.

This protocol provides a starting point for method development. The choice of a C18 column is standard for small molecules, and an acidic mobile phase is appropriate for analyzing a basic compound like a pyridine derivative, ensuring good peak shape.

Workflow Diagram: HPLC Purity Analysis



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Caption: Standard workflow for HPLC purity analysis.

Step-by-Step Methodology:

- System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 241 nm or 314 nm.^[1]
- Gradient: A typical starting gradient would be 5% to 95% B over 20 minutes.
- Analysis: Dissolve the sample in the mobile phase A. Inject and analyze. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Stability and Handling

- Nitrosation Risk: As a secondary amine, 6-Methoxy-2-methylpyridin-3-amine Dihydrochloride is susceptible to nitrosation to form potentially carcinogenic N-nitrosamines. It is imperative that this compound is not used in combination with nitrosating agents (e.g., nitrites) under acidic conditions. The nitrosamine content in any formulation should be strictly controlled to be less than 50 ppb.^[1]

- Aqueous Stability: The compound is reported to be stable for at least 2 hours in water at concentrations of 5-10 mg/mL.^[1] For long-term storage of solutions, it is advisable to conduct a specific stability study under the intended storage conditions.
- Storage: The solid material should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.^[8]

Conclusion

6-Methoxy-2-methylpyridin-3-amine Dihydrochloride is a compound of significant interest for chemical synthesis and drug discovery. This guide has synthesized the available public data and, more importantly, provided the robust, field-tested protocols necessary for researchers to determine its complete physicochemical profile. By understanding and experimentally verifying properties such as solubility, melting point, pKa, and spectral characteristics, scientists can confidently and effectively utilize this versatile building block in their research and development endeavors.

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